![molecular formula C24H23FN6O3 B2399339 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1116060-90-2](/img/structure/B2399339.png)
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23FN6O3 and its molecular weight is 462.485. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orthogonal Protection Strategy for Synthesis
A study by Clark and Elbaum (2007) describes an orthogonal protection strategy for the synthesis of 2-substituted piperazines, which are crucial intermediates for a variety of pharmacologically active compounds. This method provides a versatile approach to synthesizing compounds including the 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, enabling the preparation of orthogonally protected piperazines from bis-carbamate protected piperazine-2-carboxylic acids. These intermediates are pivotal for the development of various 2-substituted piperazines, enhancing the scope of chemical synthesis in medicinal chemistry research (Clark & Elbaum, 2007).
Antimicrobial Activity Screening
Mermer et al. (2019) conducted a study on piperazine-azole-fluoroquinolone hybrids, synthesizing a series of 1,2,4-triazole and 1,3,4-oxadiazole derivatives from phenyl piperazine. These compounds exhibited significant antimicrobial activity and DNA gyrase inhibition, highlighting their potential as antimicrobial agents. The study's findings support the exploration of compounds like 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one for their antimicrobial properties, contributing to the development of new therapeutic agents (Mermer et al., 2019).
Synthesis of Novel Derivatives
Research by Abdelhamid et al. (2012) focused on the synthesis of novel derivatives containing the benzofuran moiety, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives. This work illustrates the chemical versatility and potential pharmacological applications of compounds related to 2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one, expanding the toolkit of synthetic chemists for developing new drugs (Abdelhamid et al., 2012).
Anticonvulsant Activity
Kelley et al. (1995) explored the synthesis and anticonvulsant activity of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, demonstrating significant efficacy against seizures in rat models. This research highlights the potential neurological applications of triazolo-pyrazine derivatives, including compounds similar to the one , for the treatment of epilepsy and other seizure disorders (Kelley et al., 1995).
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents), with a higher selectivity for ent2 than ent1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
Based on the similar compound fpmint, it can be inferred that it might inhibit ents in a non-competitive and irreversible manner . This means that the compound likely binds to a site on the ENTs that is distinct from the substrate-binding site, altering the transporter’s function without competing with the substrate.
Biochemical Pathways
Ents are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . Therefore, inhibition of ENTs could potentially affect these pathways.
Result of Action
Based on the action of the similar compound fpmint, it can be inferred that the inhibition of ents could potentially disrupt nucleoside transport, affecting nucleotide synthesis and adenosine regulation .
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(4-methylphenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-17-6-8-18(9-7-17)34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-5-3-2-4-19(20)25/h2-11H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKRSQYVFHJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.